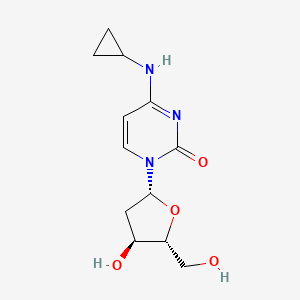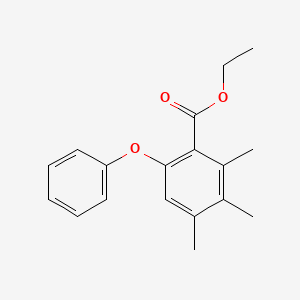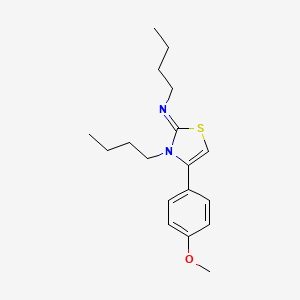
Tributyl cyclohexane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its use as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly noted for its application in polylactic acid (PLA) and other bioplastics, where it helps to enhance the mechanical properties and thermal stability of the material .
Métodos De Preparación
The synthesis of tributyl cyclohexane-1,2,4-tricarboxylate typically involves the esterification of cyclohexane-1,2,4-tricarboxylic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities .
Análisis De Reacciones Químicas
Tributyl cyclohexane-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Tributyl cyclohexane-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of bioplastics, particularly polylactic acid (PLA).
Biology: Research in biology may involve the use of this compound to study the effects of plasticizers on biological systems and their potential toxicity.
Medicine: While not directly used in medicine, the compound’s properties as a plasticizer can be relevant in the development of medical devices and materials that require flexibility and durability.
Mecanismo De Acción
The mechanism by which tributyl cyclohexane-1,2,4-tricarboxylate exerts its effects as a plasticizer involves its ability to intercalate between polymer chains. This intercalation reduces intermolecular forces, allowing the polymer chains to move more freely. As a result, the material becomes more flexible and less brittle .
Comparación Con Compuestos Similares
Tributyl cyclohexane-1,2,4-tricarboxylate can be compared with other plasticizers such as:
Dioctyl phthalate (DOP): A widely used plasticizer known for its effectiveness but also associated with environmental and health concerns.
Diisononyl phthalate (DINP): Another common plasticizer with similar applications but different toxicity profiles.
Triethyl citrate (TEC): A biobased plasticizer used in food packaging and medical applications due to its low toxicity.
This compound is unique in its specific application to bioplastics like PLA, where it offers a balance of performance and environmental benefits .
Propiedades
Número CAS |
650622-23-4 |
|---|---|
Fórmula molecular |
C21H36O6 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
tributyl cyclohexane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h16-18H,4-15H2,1-3H3 |
Clave InChI |
HUTIXMKLGMBSPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1CCC(C(C1)C(=O)OCCCC)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
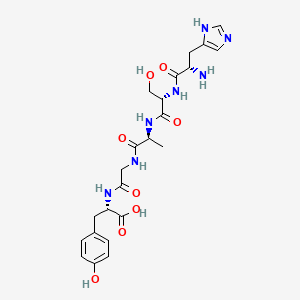
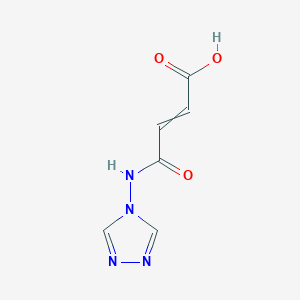

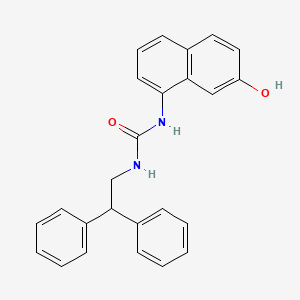
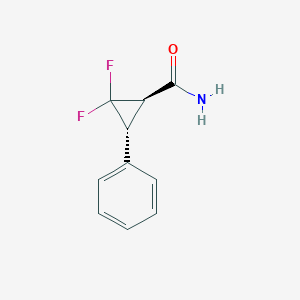

methanone](/img/structure/B15169354.png)
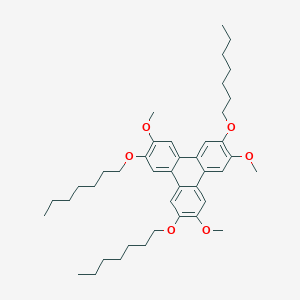
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)
